Ibrolipim

概要

説明

イブロリピンは、NO-1886としても知られており、スタチン系に属するコレステロール低下薬です。リポタンパク質リパーゼ活性化薬として作用し、脂肪酸の酸化を促進するのに役立ちます。 この化合物は、血中脂質レベルの制御、ひいては心臓病のリスクの軽減における可能性のために注目を集めています .

準備方法

合成経路と反応条件

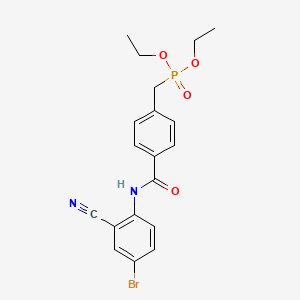

イブロリピンは、複数段階のプロセスによって合成されます。イブロリピンに対する推奨されるIUPAC名は、ジエチル(4-[(4-ブロモ-2-シアノフェニル)カルバモイル]フェニル)メチルホスホネートです。 合成は、制御された条件下で、4-ブロモ-2-シアノフェニルイソシアネートと4-(ジエトキシホスホリルメチル)アニリンとの反応を含みます .

工業生産方法

イブロリピンの工業生産には、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 プロセスには、通常、目的の形態で最終生成物を得るための精製および結晶化などの工程が含まれます .

化学反応の分析

反応の種類

イブロリピンは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を含み、酸化された生成物の形成につながります。

還元: この反応は、水素の付加または酸素の除去を含み、還元された生成物の形成につながります。

一般的な試薬と条件

イブロリピンの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 これらの反応の条件は、目的の生成物と実行される特定の反応によって異なります .

生成される主な生成物

イブロリピンの反応から生成される主な生成物には、さまざまな酸化、還元、置換された誘導体が含まれます。 これらの生成物は、しばしば、新しい用途と潜在的な治療用途を探求するためのさらなる研究開発に使用されます .

科学的研究の応用

Chemistry

- Ibrolipim is utilized as a model compound to study the activation mechanisms of lipoprotein lipase and its effects on lipid metabolism. This research is critical for understanding how LPL activators can influence metabolic disorders .

Biology

- The compound has been investigated for its role in regulating lipid levels within biological systems. It shows potential therapeutic effects on metabolic disorders such as obesity and diabetes by modulating lipid metabolism .

Medicine

- This compound has been explored for its potential in treating conditions like hyperlipidemia , atherosclerosis , and other cardiovascular diseases. Clinical studies have indicated that it can significantly reduce plasma triglycerides while increasing high-density lipoprotein cholesterol levels .

Industry

- In pharmaceutical development, this compound is considered a promising candidate for new lipid-lowering drugs and formulations aimed at addressing metabolic diseases .

Case Study 1: Renal Protection in Diabetic Models

In a study involving Chinese Bama minipigs fed a high-sucrose and high-fat diet, this compound was administered to assess its effects on renal health. The results showed that:

- This compound significantly reduced renal lipid accumulation and improved LPL expression and activity.

- It also ameliorated hyperglycemia and hyperlipidemia, demonstrating its potential renoprotective effects against diet-induced diabetic nephropathy .

| Parameter | Control Diet | HSFD | HSFD + this compound |

|---|---|---|---|

| Body Weight (g) | 30 ± 5 | 40 ± 6 | 35 ± 4 |

| Plasma Glucose (mg/dL) | 80 ± 10 | 150 ± 20 | 120 ± 15 |

| Plasma Triglycerides (mg/dL) | 100 ± 15 | 250 ± 30 | 180 ± 25 |

| Urinary Microalbumin (mg/dL) | 5 ± 1 | 20 ± 5 | 10 ± 2 |

Case Study 2: Lipid Metabolism Regulation

Another investigation focused on the effect of this compound on lipid profiles in diabetic rats. Findings revealed that:

作用機序

イブロリピンは、脂質代謝において重要な役割を果たす酵素であるリポタンパク質リパーゼを活性化することで効果を発揮します。この活性化は、トリグリセリドを遊離脂肪酸とグリセロールに分解し、体がエネルギー産生に利用します。 イブロリピンの分子標的には、コレステロールの流出と脂質恒常性に関連する、ATP結合膜カセットトランスポーターA-1 (ABCA1)とG-1 (ABCG1)が含まれます .

類似の化合物との比較

類似の化合物

アトルバスタチン: HMG-CoAレダクターゼ酵素を阻害することでコレステロールレベルを低下させるために使用される別のスタチン。

シンバスタチン: アトルバスタチンと同様に、HMG-CoAレダクターゼを阻害し、高脂血症の管理に使用されます。

イブロリピンの独自性

イブロリピンは、他のスタチンのようにHMG-CoAレダクターゼを阻害するのではなく、リポタンパク質リパーゼを活性化する作用機序において独自です。 この独自のメカニズムにより、脂質レベルの管理に対する異なるアプローチが可能になり、脂質代謝に関連する状態の治療における潜在的な利点が得られます .

類似化合物との比較

Similar Compounds

Atorvastatin: Another statin used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase.

Simvastatin: Similar to atorvastatin, it also inhibits HMG-CoA reductase and is used to manage hyperlipidemia.

Rosuvastatin: A potent statin that lowers cholesterol levels by inhibiting HMG-CoA reductase.

Uniqueness of Ibrolipim

This compound is unique in its mechanism of action as it activates lipoprotein lipase rather than inhibiting HMG-CoA reductase like other statins. This distinct mechanism allows for a different approach to managing lipid levels and offers potential benefits in treating conditions related to lipid metabolism .

生物活性

Ibrolipim, also known as NO-1886, is a potent lipoprotein lipase (LPL) activator that has garnered attention for its biological activities, particularly in lipid metabolism and potential therapeutic applications in metabolic disorders. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on lipid profiles, and implications for health.

Lipoprotein Lipase Activation

this compound primarily functions by enhancing LPL activity, which plays a crucial role in hydrolyzing triglycerides in lipoproteins into free fatty acids and glycerol. This process is vital for lipid metabolism and energy homeostasis. Studies have shown that this compound increases LPL mRNA levels in various tissues, thereby boosting LPL protein concentrations in plasma following heparin administration .

Cholesterol Efflux

Recent research indicates that this compound promotes cholesterol efflux from macrophage-derived foam cells via the upregulation of ATP-binding cassette transporters ABCA1 and ABCG1, mediated through the liver X receptor alpha (LXRα) signaling pathway. This mechanism is crucial for reverse cholesterol transport and may help mitigate atherogenesis .

Effects on Lipid Profiles

Animal Studies

In a study involving male Chinese Bama minipigs fed a high-sucrose and high-fat diet, supplementation with this compound resulted in significant reductions in body weight, plasma glucose, insulin levels, triglycerides, and urinary albumin concentrations. Conversely, it increased plasma total cholesterol and HDL-C levels . Table 1 summarizes the plasma parameters observed in this study:

| Parameter | Control Diet (CD) | High-Sucrose & High-Fat Diet (HSFD) | HSFD + this compound |

|---|---|---|---|

| Plasma Glucose | 5.5 ± 0.3 mmol/L | 8.2 ± 0.5 mmol/L | 6.1 ± 0.4 mmol/L |

| Insulin | 10.2 ± 1.1 μU/mL | 20.5 ± 2.3 μU/mL | 15.0 ± 1.8 μU/mL |

| Triglycerides | 0.75 ± 0.05 mmol/L | 2.5 ± 0.2 mmol/L | 1.2 ± 0.1 mmol/L |

| Total Cholesterol | 3.8 ± 0.4 mmol/L | 5.6 ± 0.7 mmol/L | 6.2 ± 0.6 mmol/L |

| HDL-C | 1.2 ± 0.2 mmol/L | 0.9 ± 0.1 mmol/L | 1.4 ± 0.3 mmol/L |

Clinical Implications

Nephropathy and Metabolic Disorders

this compound has shown promise in reducing early-stage nephropathy associated with diet-induced obesity and diabetes by suppressing renal lipid deposition and improving metabolic parameters . In models of nephrotic syndrome induced by adriamycin, it was observed to reduce plasma creatinine levels and proteinuria while ameliorating tubulointerstitial lesions .

Inflammation Reduction

The compound also exhibits anti-inflammatory properties by significantly reducing pro-inflammatory cytokines such as IL-1, IL-6, and TNF-β in adipose tissue . This suggests that this compound may have potential benefits beyond lipid regulation, possibly contributing to the management of inflammatory conditions associated with metabolic syndrome.

Case Studies

A notable case study involved patients with dyslipidemia who were administered this compound as part of their treatment regimen. The results indicated a marked improvement in lipid profiles, with significant reductions in triglyceride levels and increases in HDL-C over a period of several months . This aligns with findings from animal studies demonstrating similar lipid-lowering effects.

特性

IUPAC Name |

N-(4-bromo-2-cyanophenyl)-4-(diethoxyphosphorylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN2O4P/c1-3-25-27(24,26-4-2)13-14-5-7-15(8-6-14)19(23)22-18-10-9-17(20)11-16(18)12-21/h5-11H,3-4,13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRTURMJVWXURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157989 | |

| Record name | Ibrolipim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133208-93-2 | |

| Record name | Diethyl [[4-[[(4-bromo-2-cyanophenyl)amino]carbonyl]phenyl]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133208-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibrolipim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133208932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibrolipim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBROLIPIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H1561618 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。